A Technical Guide to the Structure Elucidation of trans-25-methylhexacos-2-enoyl-CoA
A Technical Guide to the Structure Elucidation of trans-25-methylhexacos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of a hypothetical approach to the structure elucidation of the novel very-long-chain branched fatty acyl-coenzyme A (VLCBFA), trans-25-methylhexacos-2-enoyl-CoA. While specific experimental data for this molecule is not publicly available, this guide synthesizes established analytical methodologies for the characterization of similar long-chain and branched-chain fatty acyl-CoAs. It is intended to serve as a detailed framework for researchers undertaking the structural analysis of novel lipids. The guide outlines a multi-platform analytical workflow, integrating mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the molecular structure, including the precise locations of the methyl branch and the trans-double bond.
Introduction
trans-25-Methylhexacos-2-enoyl-CoA is a putative very-long-chain fatty acyl-coenzyme A derivative. Its nomenclature suggests a 26-carbon (hexacosanoyl) chain with a methyl group at the 25th position, a double bond in the trans configuration at the second carbon, and esterification to coenzyme A. The structural complexity, including its significant chain length, branching, and unsaturation, necessitates a sophisticated analytical strategy for unambiguous structure confirmation. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, involved in membrane structure and signaling pathways.[1][2] Their structural characterization is fundamental to understanding their biological roles and potential as therapeutic targets.
Based on commercial availability, the fundamental properties of trans-25-methylhexacos-2-enoyl-CoA are presumed as follows:
| Property | Value | Source |
| Molecular Formula | C48H86N7O17P3S | [3] (derived) |
| Molecular Weight | 1158.22 g/mol | [3] |
Hypothetical Experimental Workflow
The structure elucidation of a novel lipid-like trans-25-methylhexacos-2-enoyl-CoA would follow a systematic workflow, beginning with sample purification and culminating in detailed spectroscopic analysis.
Methodologies and Data Presentation
Mass Spectrometry
Mass spectrometry (MS) is a cornerstone for the analysis of fatty acyl-CoAs due to its high sensitivity and ability to provide detailed structural information from minute sample amounts.[4] A combination of high-resolution MS and tandem MS (MS/MS) would be employed.
Experimental Protocol: LC-MS/MS Analysis
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Sample Preparation: The purified analyte is dissolved in a suitable solvent such as a mixture of acetonitrile (B52724) and water.
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Chromatography: Separation is performed using a reverse-phase C18 column on an ultra-high-performance liquid chromatography (UHPLC) system. A gradient elution with mobile phases containing ammonium (B1175870) hydroxide (B78521) is often used to achieve good peak shape and ionization efficiency for acyl-CoAs.[5]
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Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive electrospray ionization (ESI) mode.
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HR-MS Data Acquisition: Full scan MS data is acquired to determine the accurate mass of the molecular ion ([M+H]⁺), from which the elemental composition can be confirmed.
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Tandem MS (MS/MS) Data Acquisition: The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. Analysis of these fragments provides information about the fatty acyl chain.
Hypothetical Mass Spectrometry Data
| Parameter | Expected Value | Information Gained |
| HR-MS | ||
| [M+H]⁺ (m/z) | 1159.56 | Confirms molecular weight and allows for elemental composition calculation. |
| MS/MS Fragmentation | ||
| Key Fragment 1 | m/z corresponding to the loss of the Coenzyme A moiety | Confirms the acyl-CoA nature of the molecule. |
| Key Fragment 2 | Characteristic ions from the fragmentation of the fatty acyl chain | Helps in determining the position of the methyl branch and double bond. |
The fragmentation pattern in MS/MS is crucial for locating the methyl branch. Cleavage along the fatty acyl chain would show a shift in the expected fragment series at the location of the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of each atom in a molecule, making it essential for unambiguous structure determination.[6][7]
Experimental Protocol: NMR Analysis
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Sample Preparation: A sufficient quantity of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
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1D NMR (¹H and ¹³C):
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¹H NMR spectra provide information on the number and types of protons, including those on the double bond and the methyl branch.[8]
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¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbons involved in the double bond can help confirm its trans configuration.[9]
-
-
2D NMR (COSY and HSQC):
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Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, establishing the connectivity of the carbon chain.
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Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, aiding in the assignment of signals in both ¹H and ¹³C spectra.
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Hypothetical NMR Data Summary
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Information Gained |
| ¹H NMR | ~6.9 | doublet of doublets | H-3 | Confirms the position of the double bond adjacent to the carbonyl group. |
| ~5.8 | doublet of triplets | H-2 | Confirms the position of the double bond. The large coupling constant would support a trans configuration. | |
| ~1.1 | doublet | -CH₃ at C-25 | Indicates a methyl group adjacent to a methine proton. | |
| ~0.85 | triplet | Terminal -CH₃ | Represents the end of the main fatty acyl chain. | |
| ¹³C NMR | ~165 | - | C-1 (Carbonyl) | Confirms the thioester linkage. |
| ~148 | - | C-3 | Confirms the double bond position. | |
| ~123 | - | C-2 | Confirms the double bond position. | |
| ~28 | - | C-25 | Confirms the position of the methyl branch. |
Structure Visualization
Based on the systematic name, the proposed structure of trans-25-methylhexacos-2-enoyl-CoA is visualized below. The analytical techniques described would serve to experimentally confirm this structure.
Conclusion
The structure elucidation of a complex lipid such as trans-25-methylhexacos-2-enoyl-CoA requires a synergistic application of advanced analytical techniques. High-resolution mass spectrometry is indispensable for determining the molecular formula and probing the overall structure through fragmentation analysis. Concurrently, one- and two-dimensional NMR spectroscopy provides definitive evidence for the precise atomic connectivity and stereochemistry, particularly for confirming the position and trans configuration of the double bond and the location of the methyl branch. The hypothetical workflow and data presented in this guide offer a robust framework for the comprehensive structural characterization of novel very-long-chain branched fatty acyl-CoAs, which is a critical step in understanding their biological significance and exploring their potential in drug development.
References
- 1. lipotype.com [lipotype.com]
- 2. lipotype.com [lipotype.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. High-resolution nuclear magnetic resonance spectroscopy--applications to fatty acids and triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
